

Application Notes and Protocols: Manganese Lactate in Redox Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese lactate*

Cat. No.: *B1605795*

[Get Quote](#)

Introduction

Manganese lactate, the salt of manganese and lactic acid with the chemical formula $Mn(C_3H_5O_3)_2$, is an organic compound that appears as light pink crystals and is soluble in water.^{[1][2]} While commonly utilized as a dietary supplement, its components—the lactate anion and the manganese(II) cation—possess significant redox properties relevant to various scientific and industrial applications.^[1] The lactate anion can serve as a reducing agent, or electron donor, in chemical and biological reactions. Concurrently, the manganese cation exists in its stable, reduced Mn(II) state. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the reducing potential of lactate in manganese-centric redox systems. The applications covered include microbial-mediated reduction of manganese oxides and the chemical kinetics of lactate-driven redox reactions.

Application Note 1: Lactate as a Reductant in Microbial Dissimilatory Manganese Reduction

Application Context: In anoxic environments, various microorganisms can use organic compounds like lactate as an electron donor to respire, using metal oxides as electron acceptors. This process, known as dissimilatory metal reduction, is crucial for carbon cycling and the speciation of redox-sensitive metals in the environment.^{[3][4]} Lactate is an effective reducing agent for insoluble manganese(IV) oxides, such as birnessite, converting them to

soluble Mn(II).[\[3\]](#)[\[4\]](#) This microbial process is of significant interest in bioremediation and biogeochemistry.

Quantitative Data Summary: The following table summarizes the results from a study on the competition between lactate fermentation and manganese oxide reduction in a mixed microbial community. The data illustrates how increasing concentrations of the electron acceptor, birnessite (a Mn(IV) oxide), affect lactate consumption and the production of metabolites and reduced manganese (Mn(II)).[\[3\]](#)[\[4\]](#)[\[5\]](#)

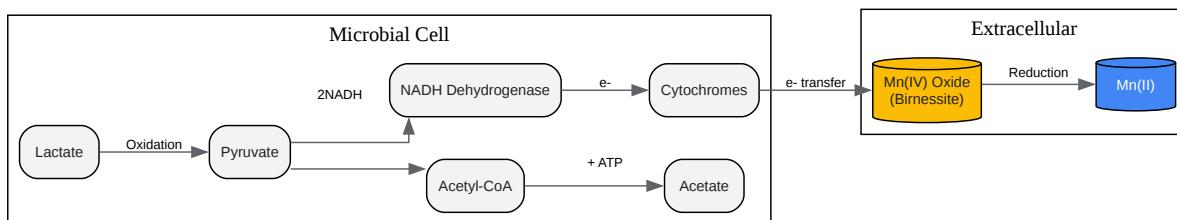
Birnessite (mM)	Lactate Consumed (mM, after 10 days)	Propionate/Acetate Ratio (after 20 days)	Mn(II) Produced (mM, after 20 days)	Mn Reduction Efficiency (%)
0	~40	1.5 : 1	0	0%
10	~37.4	Not specified, but decreased	~5	~50%
20	~12.8	0.47 : 1	~4.2	~21%
40	~11.2	Not specified, but decreased	~6.4	~16%

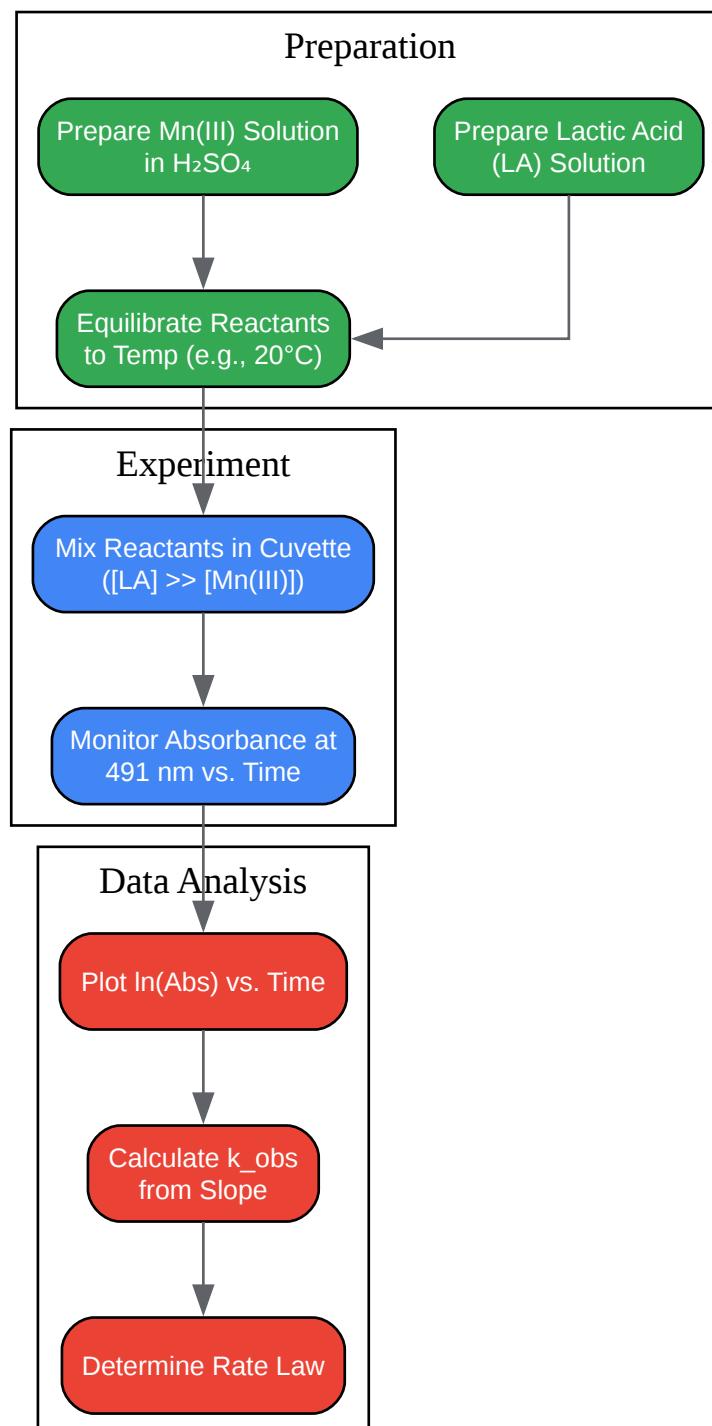
Data adapted from Novotnik et al., 2019.[\[3\]](#)[\[4\]](#)[\[5\]](#)

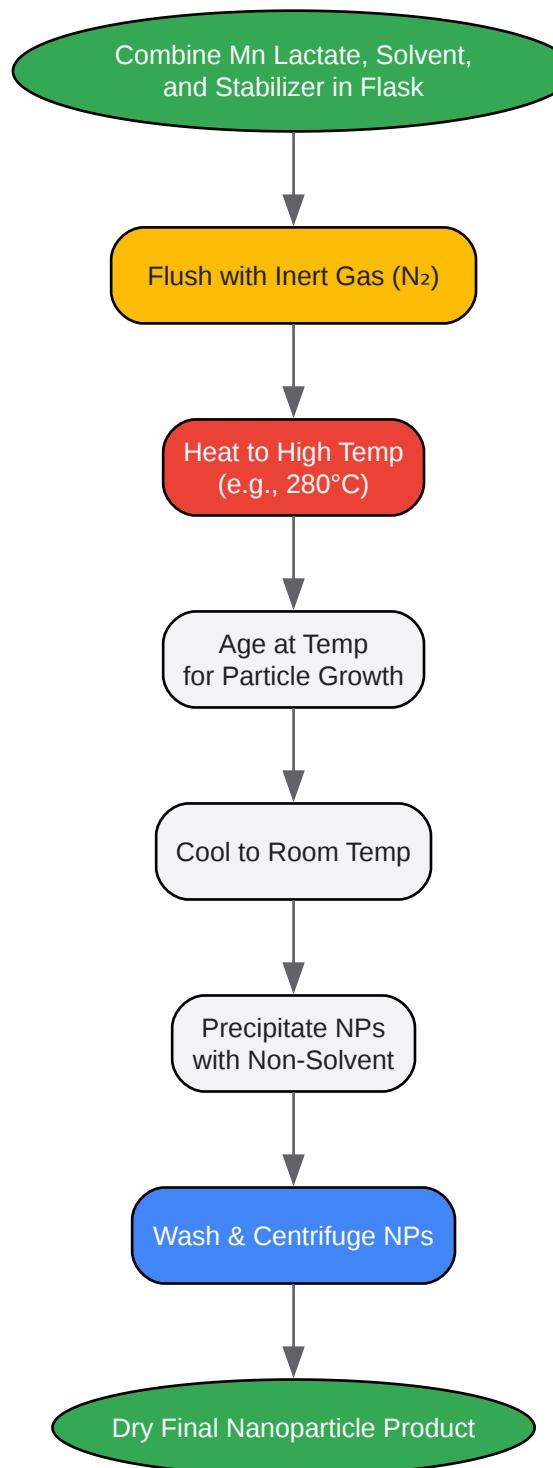
Experimental Protocol: Enrichment of Birnessite-Reducing Microbial Cultures

This protocol describes the method for enriching a microbial culture capable of using lactate as an electron donor to reduce manganese(IV) oxide.

Materials:


- Activated sludge (as inoculum)
- Lactate (40 mM solution)


- Birnessite (manganese oxide, 10-40 mM)[3][4]
- CSBK (Carbon-Source-Buffered-K) medium
- Anaerobic vials or microcosms
- Nitrogen gas for creating anoxic conditions


Procedure:

- Prepare microcosms by adding 40 mM lactate and a desired concentration of birnessite (e.g., 21.5 mM) to CSBK medium.[3][4]
- Inoculate the microcosms with 10 ml of activated sludge.
- Fill the vials to a final volume (e.g., 35 ml) with CSBK medium.
- Make the microcosms anoxic by flushing the headspace with nitrogen gas and sealing the vials.
- Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C).
- Monitor the reaction by periodically sampling the liquid phase to measure concentrations of lactate, acetate, propionate, and dissolved Mn(II).
- For subsequent enrichment transfers, use an aliquot of the culture from a successful microcosm to inoculate fresh medium.

Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Manganese lactate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly [frontiersin.org]
- 4. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Dissimilatory Manganese Reduction on Lactate Fermentation and Microbial Community Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Manganese Lactate in Redox Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605795#manganese-lactate-as-a-reducing-agent-in-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

